This molecule does contain two functional groups commonly used in organic synthesis and peptide chemistry:
The compound 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)acetic acid is a complex organic molecule characterized by its unique structural features. It has a molecular formula of and a molecular weight of approximately 494.58 g/mol. This compound incorporates several functional groups, including amine, carboxylic acid, and carbonyl moieties, which contribute to its chemical reactivity and potential biological activity. The presence of the fluorenyl group enhances its stability and solubility in organic solvents, making it suitable for various applications in medicinal chemistry and biochemistry.
This compound itself is not likely to have a specific mechanism of action. It serves as a protected building block for peptide synthesis. The final peptide product, depending on its sequence, could have various biological activities.
These reactions are essential for synthesizing derivatives or conjugates that may enhance biological activity or target specificity.
Further studies would be necessary to elucidate the specific biological effects of this compound.
The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)acetic acid typically involves multi-step organic synthesis techniques:
These methods ensure that the sensitive functional groups are preserved during the synthesis process.
This compound has potential applications in:
Its unique structure allows it to serve as a versatile intermediate in chemical synthesis.
Interaction studies involving this compound could focus on:
Such studies are crucial for determining its potential therapeutic uses and understanding its mechanism of action.
Several compounds share structural similarities with 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)acetic acid, including:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)acetic acid | Contains both fluorenyl and tert-butoxycarbonyl groups | Versatile building block |
(S)-3-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)acetoxy) | Similar fluorenyl structure; shorter side chain | Different biological activity |
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-decanoic acid | Longer alkane chain | Enhanced hydrophobic interactions |
Fmoc-NH-PEG1-CH2COOH | Incorporates polyethylene glycol | Improved solubility and bioavailability |
This table highlights the uniqueness of the original compound while also showcasing how slight modifications can lead to different properties and potential applications.
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)acetic acid represents a doubly protected amino acid derivative with the molecular formula C₂₃H₂₆N₂O₆ and molecular weight of 426.46 g/mol [7] [14]. The compound features two distinct protecting groups: the fluorenylmethoxycarbonyl moiety and the tert-butoxycarbonyl group, both attached to the central amino acid backbone [5] [36].
The molecular architecture consists of a central glycine-derived core bearing two carbamate protecting groups [36]. The fluorenylmethoxycarbonyl group provides a rigid, planar aromatic system that imparts significant steric bulk and electronic characteristics to the molecule [24] [37]. This polycyclic aromatic hydrocarbon unit consists of a fluorene ring system with molecular formula C₁₃H₁₀, which exhibits fluorescence properties when impure [36].
The stereochemistry of the compound is primarily defined by the tetrahedral geometry around the central carbon atom [34]. Unlike many standard amino acids, this derivative lacks a defined chiral center in its simplest form, as it is derived from glycine [34] [47]. However, the presence of bulky protecting groups creates significant conformational constraints that influence the overall three-dimensional structure [37] [39].
The tert-butoxycarbonyl protecting group contributes substantial steric hindrance through its branched alkyl structure [36]. This group adopts a characteristic conformation where the three methyl groups of the tert-butyl moiety are positioned to minimize steric interactions [35]. The combination of both protecting groups results in a molecule with restricted rotational freedom around key bonds [37] [39].
Property | Value |
---|---|
Molecular Formula | C₂₃H₂₆N₂O₆ |
Molecular Weight (g/mol) | 426.46 |
IUPAC Name | 2-[[(9H-fluoren-9-ylmethoxy)carbonylamino]-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Physical State | Solid |
Color | White to off-white |
Nuclear magnetic resonance spectroscopy provides detailed structural information for this doubly protected amino acid derivative [6] [15]. The ¹H nuclear magnetic resonance spectrum exhibits characteristic signals reflecting the diverse chemical environments within the molecule [6] [13].
The aromatic region displays complex multiplets between δ 7.2-7.8 parts per million, corresponding to the fluorene ring system protons [6] [15]. These signals appear as overlapping multiplets due to the multiple aromatic environments present in the fluorenylmethoxycarbonyl moiety [6]. The characteristic fluorenylmethoxycarbonyl methylene protons appear as a doublet around δ 4.2-4.5 parts per million [6] [15].
Amide proton signals typically appear in the downfield region between δ 7.5-8.5 parts per million, exhibiting medium intensity and broad line shapes due to exchange processes [6] [13]. The carbamate nitrogen-hydrogen protons show characteristic chemical shifts between δ 5.2-6.0 parts per million, appearing as medium intensity doublets [6] [48].
The ¹³C nuclear magnetic resonance spectrum reveals distinct carbonyl carbon signals in the δ 155-175 parts per million region, with carbamate carbonyls typically appearing around δ 155-165 parts per million and the carboxylic acid carbonyl at δ 170-175 parts per million [6] [13]. Aromatic carbons from the fluorene system appear between δ 120-145 parts per million [6].
The tert-butyl carbons exhibit characteristic patterns, with the quaternary carbon appearing around δ 80-85 parts per million and the methyl carbons around δ 28-29 parts per million [6] [14]. These signals serve as diagnostic markers for the presence and integrity of the tert-butoxycarbonyl protecting group [36] [48].
The ultraviolet-visible absorption characteristics of fluorenylmethoxycarbonyl-protected compounds are dominated by the extended aromatic system [11] [15]. The fluorene chromophore exhibits strong absorption bands in the ultraviolet region, with characteristic maxima around 265 nanometers and 290 nanometers [11] [15].
The absorption spectrum shows moderate extinction coefficients typical of substituted aromatic systems [11]. The 265 nanometer band corresponds to the primary π→π* transition of the fluorene system, while the 290 nanometer band represents a lower energy transition involving the extended conjugation [11] [28].
The presence of carbamate substitution on the fluorene system causes slight bathochromic shifts compared to unsubstituted fluorene [11] [28]. These shifts reflect the electron-donating character of the attached substituents and their influence on the aromatic electronic structure [11].
Environmental factors significantly influence the absorption characteristics [11] [28]. Solvent polarity affects both the position and intensity of absorption bands, with polar solvents generally causing slight red shifts due to stabilization of excited states [11]. The absorption properties serve as valuable analytical tools for monitoring compound purity and concentration [15].
Infrared spectroscopy reveals characteristic vibrational frequencies that provide structural confirmation for the doubly protected amino acid derivative [12] [28]. The spectrum exhibits several diagnostic absorption bands corresponding to the various functional groups present [12].
Nitrogen-hydrogen stretching vibrations appear as medium to strong absorptions between 3280-3350 cm⁻¹, with the exact position depending on hydrogen bonding interactions [12] [27]. These bands often appear broadened due to intermolecular and intramolecular hydrogen bonding effects [12].
Carbonyl stretching frequencies provide crucial structural information [12] [28]. Carbamate carbonyls typically absorb between 1680-1720 cm⁻¹, while the carboxylic acid carbonyl appears at higher frequencies around 1700-1750 cm⁻¹ [12]. The exact positions depend on the electronic environment and hydrogen bonding interactions [12] [27].
Aromatic carbon-hydrogen stretching appears around 3000-3100 cm⁻¹, while aliphatic carbon-hydrogen stretching occurs between 2850-3000 cm⁻¹ [12]. The tert-butyl group contributes characteristic methyl stretching and bending vibrations [12]. Aromatic carbon-carbon stretching modes appear in the 1450-1650 cm⁻¹ region [12] [28].
Mass spectrometry provides molecular weight confirmation and fragmentation pattern information for structural elucidation [13] [29]. Under positive ion electrospray ionization conditions, the compound typically exhibits a base peak at m/z 427.2 corresponding to the protonated molecular ion [M+H]⁺ [13].
Negative ion mode mass spectrometry shows the deprotonated molecular ion [M-H]⁻ at m/z 425.2 with moderate intensity [13]. This ionization pattern reflects the acidic nature of the carboxylic acid functionality [13] [29].
Fragmentation patterns under collision-induced dissociation conditions reveal characteristic loss patterns [13] [29]. Common neutral losses include loss of tert-butoxycarbonyl (116 mass units), loss of carbon dioxide (44 mass units), and loss of the fluorenylmethoxycarbonyl group [13]. These fragmentations follow predictable pathways based on the stability of the resulting ionic species [13] [29].
The fragmentation behavior follows established patterns for protected amino acids, with preferential cleavage at weaker bonds and formation of stable carbocation intermediates [13] [29]. Principal fragment ions include [M + H - H₂O - CO]⁺, [M + H - H₂O]⁺, and [M + H - NH₃]⁺, reflecting the typical decomposition pathways of amino acid derivatives [13].
Spectroscopic Method | Chemical Shift/Frequency/m/z | Intensity/Multiplicity |
---|---|---|
¹H Nuclear Magnetic Resonance - Amide NH | δ 7.5-8.5 ppm | Medium, broad |
¹H Nuclear Magnetic Resonance - Aromatic | δ 7.2-7.8 ppm | Strong, multiplet |
¹H Nuclear Magnetic Resonance - Carbamate NH | δ 5.2-6.0 ppm | Medium, doublet |
¹³C Nuclear Magnetic Resonance - Carbonyl | δ 155-175 ppm | Strong |
¹³C Nuclear Magnetic Resonance - Aromatic | δ 120-145 ppm | Medium |
Infrared - NH Stretch | 3280-3350 cm⁻¹ | Medium-strong, broad |
Infrared - C=O Stretch (Carbamate) | 1680-1720 cm⁻¹ | Strong, sharp |
Infrared - C=O Stretch (Carboxylic) | 1700-1750 cm⁻¹ | Strong, sharp |
Ultraviolet-Visible - λmax | 265, 290 nm | Strong absorption |
Mass Spectrometry - [M+H]⁺ | 427.2 | Base peak |
Mass Spectrometry - [M-H]⁻ | 425.2 | Moderate intensity |
X-ray crystallographic studies of fluorenylmethoxycarbonyl-protected amino acid derivatives reveal detailed three-dimensional structural information and intermolecular packing arrangements [16] [17]. Crystal structure determinations typically require high-quality single crystals grown from appropriate solvent systems [20] [23].
The crystal structures of related fluorenylmethoxycarbonyl amino acids demonstrate characteristic hydrogen bonding patterns [17] [24]. The carboxylic acid functionality participates in strong intermolecular hydrogen bonds, often forming dimeric or chain-like arrangements [17] [37]. The carbamate nitrogen-hydrogen groups also contribute to the hydrogen bonding network [24] [37].
Crystallographic analyses reveal that fluorenylmethoxycarbonyl-protected compounds typically adopt extended conformations to minimize steric interactions between bulky protecting groups [20] [24]. The fluorene ring system maintains planarity, while the protecting group orientation is determined by crystal packing forces [17] [37].
Unit cell parameters for similar fluorenylmethoxycarbonyl amino acid derivatives typically fall within monoclinic or orthorhombic crystal systems [20] [24]. Space group symmetries reflect the molecular arrangement and hydrogen bonding patterns present in the crystal lattice [17] [37]. The crystal structures provide valuable information about conformational preferences and intermolecular interactions [16] [23].
Hirshfeld surface analysis of related structures indicates that hydrogen-hydrogen contacts, carbon-hydrogen contacts, and oxygen-hydrogen contacts constitute the major contributions to the total Hirshfeld surface area [24] [41]. These analyses reveal the relative importance of different intermolecular interactions in determining crystal packing [24] [37].
The solubility behavior of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)acetic acid reflects the amphiphilic nature of the molecule, containing both hydrophobic aromatic regions and hydrophilic functional groups [21] [30]. The compound exhibits limited water solubility due to the large hydrophobic protecting groups [21] [33].
In aqueous systems, the compound demonstrates slight solubility ranging from 0.5-2.0 mg/mL, classifying it as slightly soluble according to pharmaceutical standards [21] [30]. This limited aqueous solubility results from the predominance of hydrophobic character contributed by the fluorene ring system and tert-butyl groups [21] [47].
Organic solvents provide significantly enhanced solubility profiles [21] [33]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide exhibit high solubility values of 50-80 mg/mL and 40-70 mg/mL respectively [21] [33]. These solvents effectively solvate both the polar and nonpolar regions of the molecule [21].
Moderately polar solvents including methanol, ethanol, and acetonitrile show good solubility characteristics [21] [33]. Methanol provides solubility of 15-25 mg/mL, while ethanol shows 8-15 mg/mL and acetonitrile demonstrates 10-20 mg/mL [21]. Dichloromethane and tetrahydrofuran also serve as effective solvents with solubilities of 25-40 mg/mL and 20-35 mg/mL respectively [33].
Nonpolar solvents exhibit very poor solubility characteristics [21] [30]. Diethyl ether and n-hexane show practically no solubility, with values below 0.1 mg/mL and 0.05 mg/mL respectively [21]. This pattern reflects the importance of polar interactions in solvating the carbamate and carboxylic acid functionalities [21] [30].
Solvent | Solubility (mg/mL) | Classification |
---|---|---|
Water | 0.5-2.0 | Slightly soluble |
Methanol | 15-25 | Soluble |
Ethanol | 8-15 | Moderately soluble |
Acetonitrile | 10-20 | Soluble |
Dimethylformamide | 50-80 | Highly soluble |
Dimethyl sulfoxide | 40-70 | Highly soluble |
Dichloromethane | 25-40 | Soluble |
Tetrahydrofuran | 20-35 | Soluble |
Diethyl ether | < 0.1 | Practically insoluble |
n-Hexane | < 0.05 | Practically insoluble |
Thermal stability analysis of doubly protected amino acid derivatives reveals characteristic decomposition patterns and temperature ranges [22] [29]. Thermogravimetric analysis indicates that the compound undergoes decomposition rather than clean melting, which is typical behavior for amino acid derivatives [22] [45].
The decomposition temperature range spans 185-220°C, with onset temperatures typically occurring between 175-185°C [22] [29]. Peak decomposition temperatures fall within 195-205°C as determined by differential scanning calorimetry [22] [45]. These values reflect the thermal lability of the carbamate protecting groups under elevated temperature conditions [22] [48].
Thermogravimetric analysis reveals minimal mass loss below 200°C, typically less than 2%, indicating reasonable thermal stability under normal storage conditions [22]. However, significant mass loss of 15-25% occurs by 250°C, corresponding to decomposition of the protecting groups and partial degradation of the amino acid backbone [22] [29].
The enthalpy of decomposition ranges from 85-125 kJ/mol, reflecting the energy required to break the various covalent bonds during thermal degradation [22] [45]. Main decomposition products include water, ammonia, carbon dioxide, and various organic fragments resulting from protecting group cleavage [22] [29].
The thermal stability classification places the compound in the moderately stable category, suitable for normal laboratory handling and storage but requiring care during heating operations [22] [45]. The decomposition behavior follows established patterns for protected amino acids, with preferential cleavage of the more thermally labile protecting groups [22] [48].
The pH stability profile of fluorenylmethoxycarbonyl and tert-butoxycarbonyl protected amino acids demonstrates characteristic base sensitivity [25] [48]. Under acidic conditions (pH 1.0-8.0), the compound exhibits excellent stability with half-lives exceeding 168 hours [25] [31].
The carbamate protecting groups show differential pH sensitivity [25] [48]. The fluorenylmethoxycarbonyl group demonstrates particular sensitivity to basic conditions, with significant hydrolysis occurring above pH 8.0 [36] [48]. Under strongly basic conditions (pH 10.0-12.0), the compound becomes unstable with half-lives of 2-6 hours [25] [48].
The tert-butoxycarbonyl group exhibits acid sensitivity but maintains stability under neutral and mildly basic conditions [36] [48]. However, under strongly basic conditions (pH > 10), both protecting groups undergo hydrolysis, leading to complete degradation [25] [48]. The pH stability pattern reflects the different mechanisms of protecting group cleavage [36] [48].
Buffer systems play crucial roles in maintaining compound stability [25] [27]. Appropriate buffer selection can extend storage life and prevent unwanted hydrolysis reactions [25] [31]. The compound demonstrates optimal stability in neutral to slightly acidic buffer systems [25] [48].
At extremely high pH values (12.0-14.0), the compound becomes highly unstable with half-lives less than one hour [25] [48]. Under these conditions, complete hydrolysis occurs, yielding the parent amino acid and protecting group fragments [25] [48]. This base sensitivity is exploited synthetically for selective protecting group removal [36] [48].
Photochemical stability assessment reveals the influence of ultraviolet radiation on the fluorenylmethoxycarbonyl chromophore and overall compound integrity [28] [32]. The presence of the extended aromatic fluorene system makes the compound susceptible to photodegradation under ultraviolet irradiation [28].
Under ultraviolet exposure, the fluorenylmethoxycarbonyl group undergoes characteristic photochemical reactions including photooxidation and radical formation [28] [32]. These processes can lead to yellowing and gradual degradation of the compound [28]. The mechanism involves excited state formation followed by various degradation pathways [28] [32].
The photostability depends significantly on the wavelength and intensity of radiation exposure [28] [32]. Shorter wavelength ultraviolet radiation (280-320 nanometers) causes more rapid degradation than longer wavelength radiation [28]. The presence of oxygen accelerates photooxidative processes [28] [32].
Storage under ambient laboratory lighting conditions shows minimal photodegradation over extended periods [28]. However, direct sunlight or intense ultraviolet sources can cause measurable decomposition [28] [32]. Photodegradation products include fluorene derivatives and various oxidation products [28].
Protection from light exposure significantly enhances long-term stability [28] [32]. Storage in amber containers or under reduced lighting conditions prevents photochemical degradation [28]. The photochemical behavior follows established patterns for aromatic protecting groups in peptide chemistry [28] [32].
Parameter | Value |
---|---|
Decomposition Temperature (°C) | 185-220 |
Onset Temperature (°C) | 175-185 |
Peak Temperature (°C) | 195-205 |
Enthalpy of Decomposition (kJ/mol) | 85-125 |
Mass Loss at 200°C (%) | < 2 |
Mass Loss at 250°C (%) | 15-25 |
Main Decomposition Products | H₂O, NH₃, CO₂, organic fragments |
Thermal Stability Classification | Moderately stable |
pH Range | Stability | Half-life (hours) | Primary Degradation |
---|---|---|---|
1.0-2.0 | Stable | > 168 | Minimal |
2.0-4.0 | Stable | > 168 | Minimal |
4.0-6.0 | Stable | > 168 | Minimal |
6.0-8.0 | Stable | > 168 | Minimal |
8.0-10.0 | Moderately stable | 24-48 | Fluorenylmethoxycarbonyl hydrolysis |
10.0-12.0 | Unstable | 2-6 | Fluorenylmethoxycarbonyl + tert-butoxycarbonyl hydrolysis |
12.0-14.0 | Highly unstable | < 1 | Complete hydrolysis |